

# fucosterol binding affinity comparison with GRB2 inhibitors

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**Compound Focus:** Fucostanol

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## Fucosterol-GRB2 Binding Data

The following table summarizes the key experimental findings on the interaction between fucosterol and the GRB2 protein.

Aspect	Experimental Data & Results
Primary Method	Molecular docking and molecular dynamics (MD) simulations [1] [2].
Docking Software	AutoDock Vina, using a rigid protein and flexible ligand approach [1] [2].
Protein Structure	GRB2 crystal structure (PDB code: <b>6SDF</b> ). Water molecules and original ligands were removed, and hydrogen atoms were added prior to docking [1] [2].
Ligand Structure	Fucosterol 3D structure (PubChem CID: <b>5281328</b> ) [1] [2].
Control Compound	Lymecycline (PubChem CID: 54707177) was used as a positive control [1].

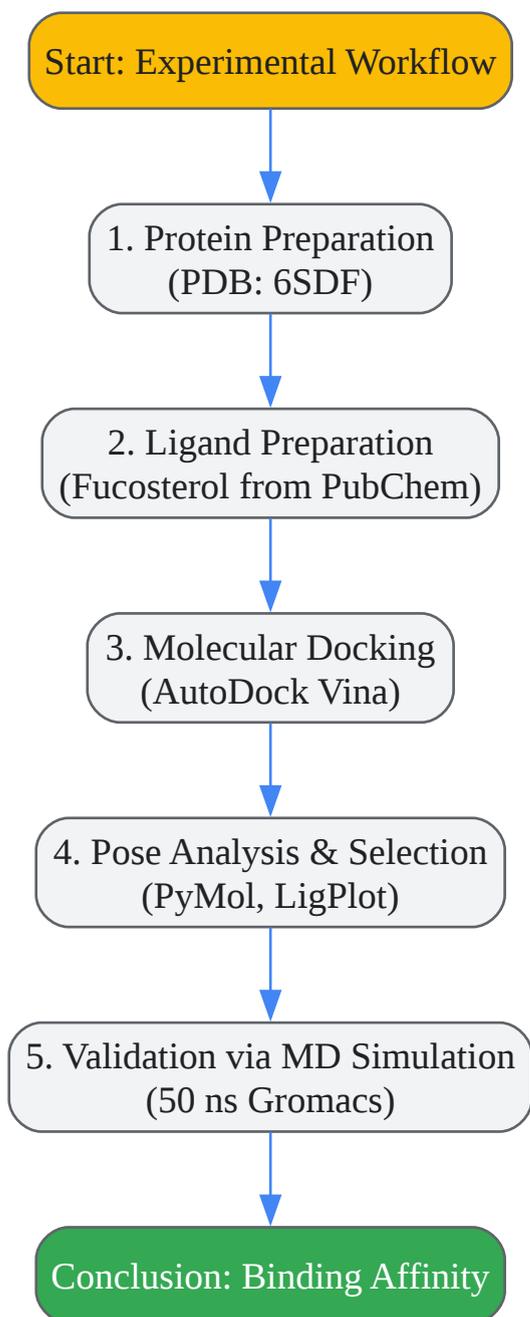
Aspect	Experimental Data & Results
<b>MD Simulation Details</b>	Software: Gromacs 2020.2; Force Field: gromos54a7_atb; Simulation Time: <b>50 ns</b> ; Analysis included Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis [1].
<b>Key Conclusion</b>	The studies concluded that fucosterol exhibited a <b>significant binding affinity</b> to GRB2, and the protein-ligand complex remained stable during the molecular dynamics simulation [1].

## Experimental Protocol for Molecular Docking

The research detailing the fucosterol-GRB2 interaction primarily used computational methods. Below is a generalized workflow of the protocol cited in the search results [1] [2]:

- **Protein Preparation:** The 3D structure of the GRB2 protein (PDB ID: 6SDF) was obtained from the Protein Data Bank. Water molecules and any non-relevant ligands were removed from the structure using software like PyMol. Hydrogen atoms were then added to the protein structure.
- **Ligand Preparation:** The 3D chemical structure of fucosterol was retrieved from the PubChem database. The energy of the molecule was minimized, and it was prepared in a suitable format (like mol2) for docking.
- **Molecular Docking:** The prepared fucosterol molecule was docked into the binding site of the prepared GRB2 protein using AutoDock Vina. The docking procedure treated the protein as rigid while allowing the fucosterol ligand to be flexible, exploring its various conformational poses within the binding pocket.
- **Pose Selection & Analysis:** The resulting docking poses were analyzed, and the pose with the most favorable (lowest) binding energy was selected. Software like PyMol and LigPlot was used to visualize the interaction and analyze the specific binding mode (e.g., hydrogen bonds, hydrophobic interactions) between fucosterol and GRB2.
- **Validation with MD Simulation:** To confirm the stability of the docking results, a molecular dynamics simulation was run for 50 nanoseconds. This simulation assessed the stability of the fucosterol-GRB2 complex over time by analyzing metrics like RMSD and RMSF.

The diagram below illustrates this multi-step process:



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## References

1. Exploration in the mechanism of fucosterol for the treatment of... [pmc.ncbi.nlm.nih.gov]

2. Prediction of binding between fucosterol and GRB2 [bio-protocol.org]

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